Borane, (2-methyl-2-propenyl)dipropyl-
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Overview
Description
Borane, (2-methyl-2-propenyl)dipropyl- is an organoboron compound that features a boron atom bonded to a 2-methyl-2-propenyl group and two propyl groups. This compound is part of a broader class of boranes, which are known for their diverse applications in organic synthesis, particularly in hydroboration reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Borane, (2-methyl-2-propenyl)dipropyl- typically involves the reaction of borane (BH3) with 2-methyl-2-propenyl and propyl groups under controlled conditions. One common method is the hydroboration of 2-methyl-2-propenyl with borane-tetrahydrofuran complex (BH3-THF), followed by the addition of propyl groups. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of Borane, (2-methyl-2-propenyl)dipropyl- often involves large-scale hydroboration processes using borane-dimethyl sulfide complex (BH3-DMS) due to its stability and ease of handling. The reaction conditions are optimized to maximize yield and purity, often involving the use of inert atmospheres and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Borane, (2-methyl-2-propenyl)dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The boron atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organolithium compounds are often used.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or amines, depending on the substrate.
Substitution: Various organoboron compounds with different functional groups.
Scientific Research Applications
Borane, (2-methyl-2-propenyl)dipropyl- has several applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Borane, (2-methyl-2-propenyl)dipropyl- involves the formation of a transient boron-hydrogen complex that can interact with various substrates. The boron atom acts as an electrophile, facilitating the addition of hydrogen to alkenes or alkynes. This process is often catalyzed by transition metals such as palladium or platinum, which enhance the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Borane-tetrahydrofuran complex (BH3-THF)
- Borane-dimethyl sulfide complex (BH3-DMS)
- Diborane (B2H6)
- Decaborane (B10H14)
Uniqueness
Borane, (2-methyl-2-propenyl)dipropyl- is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in hydroboration reactions. Unlike simpler boranes, its 2-methyl-2-propenyl group provides steric hindrance that can influence the outcome of reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
67570-19-8 |
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Molecular Formula |
C10H21B |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-methylprop-2-enyl(dipropyl)borane |
InChI |
InChI=1S/C10H21B/c1-5-7-11(8-6-2)9-10(3)4/h3,5-9H2,1-2,4H3 |
InChI Key |
WUFYDXXSDUOIFR-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)CC(=C)C |
Origin of Product |
United States |
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